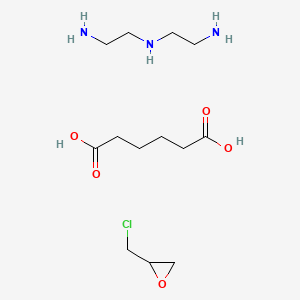
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyamide-epichlorohydrin resin. These resins are primarily used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength properties to paper products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a two-step process. First, adipic acid reacts with diethylenetriamine to form a polyamidoamine prepolymer. This reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired prepolymer . The second step involves the cross-linking of the polyamidoamine prepolymer with epichlorohydrin. This reaction is carried out under specific conditions to achieve the desired molecular weight and functionality of the final resin .
Industrial Production Methods
In industrial settings, the production of this resin involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps to minimize the formation of undesirable by-products such as 1,3-dichloropropanol and 3-monochloropropane-1,2-diol, which are potentially carcinogenic . Advanced process control techniques are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the polyamidoamine prepolymer involves a condensation reaction between adipic acid and diethylenetriamine.
Cross-Linking Reactions: The cross-linking of the prepolymer with epichlorohydrin is a critical step that imparts the wet strength properties to the resin.
Common Reagents and Conditions
Reagents: Adipic acid, diethylenetriamine, and epichlorohydrin are the primary reagents used in the synthesis.
Major Products Formed
The major product formed from these reactions is the polyamide-epichlorohydrin resin, which is used to enhance the wet strength of paper products .
Scientific Research Applications
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications, including:
Chemistry: Used as a wet strength agent in the paper industry.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and tissue engineering.
Industry: Widely used in the production of paper products, adhesives, and coatings.
Mechanism of Action
The mechanism by which adipic acid, diethylenetriamine, epichlorohydrin resin exerts its effects involves the formation of a cross-linked polymer network. This network provides the necessary wet strength properties to paper products by enhancing the hydrogen bonding and mechanical strength of the paper fibers . The molecular targets include the cellulose fibers in the paper, which are reinforced by the resin .
Comparison with Similar Compounds
Similar Compounds
Polyamide-epichlorohydrin resins: These resins are similar in structure and function to adipic acid, diethylenetriamine, epichlorohydrin resin.
Urea-formaldehyde resins: These resins are also used as wet strength agents but have different chemical properties and environmental concerns.
Uniqueness
This compound is unique due to its specific combination of reactants, which provides a balance of wet strength properties and environmental safety. The use of adipic acid and diethylenetriamine allows for the formation of a prepolymer with higher amine functionality, resulting in lower levels of undesirable by-products .
Properties
CAS No. |
25212-19-5 |
|---|---|
Molecular Formula |
C13H28ClN3O5 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
InChI Key |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Related CAS |
25212-19-5 82056-50-6 70914-39-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















